molecular formula C19H17F2N7O B611121 4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide CAS No. 1143578-94-2

4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide

Cat. No. B611121
CAS RN: 1143578-94-2
M. Wt: 397.38
InChI Key: JCWVFSJNIBAGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with the molecular formula C19H17F2N7O . It’s important to note that the specific properties and uses of this compound may vary depending on its exact structure and the context in which it is used.


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups, including a pyrimidinyl group, a pyridazinyl group, and a piperazinecarboxamide group . These groups can participate in a variety of chemical reactions and can significantly influence the compound’s physical and chemical properties .

Scientific Research Applications

Fatty Acid Amide Hydrolase (FAAH) Inhibition

TAK 21d is a potent FAAH inhibitor . FAAH is an enzyme that breaks down endocannabinoids, which are substances in the body that play a role in various physiological processes. By inhibiting FAAH, TAK 21d can increase the levels of endocannabinoids, potentially impacting these processes.

Analgesic Effects

TAK 21d has been shown to display analgesic effects in in vivo models of neuropathic and inflammatory pain . This suggests that it could potentially be used in the development of new pain relief medications.

Brain Penetration

TAK 21d is brain penetrant , meaning it can cross the blood-brain barrier. This is a critical property for drugs that are intended to act on targets within the central nervous system.

Biochemical Research

With its specific inhibitory effects on FAAH, TAK 21d can be used in biochemical research to study the role of FAAH and endocannabinoids in various biological processes .

Drug Development

Given its potent FAAH inhibitory activity and its ability to penetrate the brain, TAK 21d could potentially be used as a lead compound in the development of new drugs for conditions related to endocannabinoid function .

Study of Neuropathic and Inflammatory Pain

TAK 21d’s analgesic effects in models of neuropathic and inflammatory pain suggest that it could be used in research to better understand these types of pain and how to treat them .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and the conditions under which it is used. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

properties

IUPAC Name

4-[4-(3,4-difluorophenyl)pyrimidin-2-yl]-N-pyridazin-3-ylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N7O/c20-14-4-3-13(12-15(14)21)16-5-7-22-18(24-16)27-8-10-28(11-9-27)19(29)25-17-2-1-6-23-26-17/h1-7,12H,8-11H2,(H,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWVFSJNIBAGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC(=N2)C3=CC(=C(C=C3)F)F)C(=O)NC4=NN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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